5-Bromo-3-iodo-4-methylpyridin-2-amine
Overview
Description
5-Bromo-3-iodo-4-methylpyridin-2-amine: is a heterocyclic organic compound with the molecular formula C6H6BrIN2 It is a derivative of pyridine, characterized by the presence of bromine, iodine, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-iodo-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-iodo-4-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for biological studies, including investigations into its interactions with biological macromolecules and potential bioactivity.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including liquid crystals and polymers, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-4-methylpyridin-2-amine is primarily based on its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets through halogen bonding and other non-covalent interactions, influencing the pathways involved in its chemical transformations .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 3-Iodo-4-methylpyridin-2-amine
- 4-Methyl-2-pyridinamine
Comparison: Compared to its similar compounds, 5-Bromo-3-iodo-4-methylpyridin-2-amine is unique due to the simultaneous presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns and allows for more diverse chemical modifications. The compound’s versatility in undergoing various reactions makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-3-iodo-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKTHBIRSBVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653945 | |
Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-04-4 | |
Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-iodo-4-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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